Bienvenue dans la boutique en ligne BenchChem!

5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Chemical structure comparison Side-chain diversity Hydrogen-bond donor/acceptor profile

5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide (CAS 2034318-30-2; molecular formula C18H18N2O5) is a fully synthetic small molecule belonging to the 5-(furan-2-yl)isoxazole-3-carboxamide chemotype. This chemotype has yielded multiple biologically annotated tool compounds, most notably SKL2001 (a Wnt/β-catenin pathway agonist that disrupts the Axin/β-catenin interaction) and Wnt/β-catenin agonist 2.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 2034318-30-2
Cat. No. B2494313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
CAS2034318-30-2
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOCC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H18N2O5/c1-23-12-18(22,13-6-3-2-4-7-13)11-19-17(21)14-10-16(25-20-14)15-8-5-9-24-15/h2-10,22H,11-12H2,1H3,(H,19,21)
InChIKeyXOCZWSIFPATIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide: Chemical Identity and Class Context for Research Procurement


5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide (CAS 2034318-30-2; molecular formula C18H18N2O5) is a fully synthetic small molecule belonging to the 5-(furan-2-yl)isoxazole-3-carboxamide chemotype . This chemotype has yielded multiple biologically annotated tool compounds, most notably SKL2001 (a Wnt/β-catenin pathway agonist that disrupts the Axin/β-catenin interaction) and Wnt/β-catenin agonist 2 . The target compound is distinguished from these analogs by its unique 2-hydroxy-3-methoxy-2-phenylpropyl amide side chain, which introduces a tertiary alcohol, a methoxy group, and a pendant phenyl ring — a combination absent from all other commercially catalogued members of this series . To date, no peer-reviewed biological evaluation data have been published for this specific compound, and its pharmacological target(s) and potency remain uncharacterized in the public domain.

Why 5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide Cannot Be Substituted with SKL2001 or Other In-Class Analogs


Within the 5-(furan-2-yl)isoxazole-3-carboxamide class, the amide side chain is the critical determinant of biological target engagement. Direct evidence from structurally characterized analogs demonstrates that even modest side-chain alterations — replacing an imidazolylpropyl group (SKL2001) with a pyrazolylethyl group (Wnt/β-catenin agonist 2) — can shift the molecular target from Axin/β-catenin disruption to Wnt pathway activation through a distinct interaction modality . The target compound's 2-hydroxy-3-methoxy-2-phenylpropyl side chain is structurally non-overlapping with any pharmacologically annotated analog, carrying unique hydrogen-bond donor/acceptor capacity (tertiary alcohol, methoxy ether) and an aromatic ring that may direct binding to an entirely different target class or selectivity profile within a shared target . In the absence of published activity data, there is no scientific basis to assume functional equivalence or interchangeability with any existing analog. For applications requiring a specific characterized biological activity, SKL2001 or Wnt/β-catenin agonist 2 remain the only data-supported procurement choices; for applications requiring the distinctive side-chain architecture of the target compound, no characterized substitute exists.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide Relative to Closest Analogs


Structural Uniqueness of the 2-Hydroxy-3-Methoxy-2-Phenylpropyl Side Chain Versus All Catalogued 5-(Furan-2-yl)isoxazole-3-carboxamide Analogs

The target compound is the only entity within the commercially catalogued 5-(furan-2-yl)isoxazole-3-carboxamide series to feature a 2-hydroxy-3-methoxy-2-phenylpropyl amide substituent . This side chain contains three distinct pharmacophoric elements — a tertiary alcohol (H-bond donor/acceptor, pKa ~18–19 for deprotonation), a methyl ether (H-bond acceptor only, enhanced lipophilicity vs. free hydroxyl), and a pendant phenyl ring (π-stacking and hydrophobic contacts) — that are absent in all other members of the series, including SKL2001 (imidazolylpropyl), Wnt/β-catenin agonist 2 (pyrazolylethyl), and the unsubstituted acid/ester/methylamide derivatives catalogued by Bidepharm .

Chemical structure comparison Side-chain diversity Hydrogen-bond donor/acceptor profile

Computed Physicochemical Property Differentiation: Lipophilicity, Hydrogen-Bond Capacity, and Topological Polar Surface Area

The target compound (MW 344.36; molecular formula C18H18N2O5) carries 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, yielding a calculated topological polar surface area (TPSA) of approximately 97–105 Ų . By comparison, SKL2001 (MW 286.29; C14H14N4O3) has 5 H-bond acceptors and 0 H-bond donors (TPSA ~83–89 Ų), and Wnt/β-catenin agonist 2 (MW 272.26; C13H12N4O3) has 5 H-bond acceptors and 0 H-bond donors (TPSA ~80–86 Ų) . The target compound's higher molecular weight (+58 Da vs. SKL2001; +72 Da vs. Wnt/β-catenin agonist 2) and calculated logP (estimated ~2.5–3.0 vs. ~1.2–1.8 for both comparators, based on the added phenyl and methyl ether contributions) predict increased membrane permeability and blood–brain barrier penetration potential, while its single H-bond donor (tertiary alcohol) may reduce aqueous solubility relative to the zero-donor comparators .

Physicochemical properties Drug-likeness Lipophilicity Permeability prediction

Absence of Biological Annotation as a Differentiation Feature: Target Compound as a Screening Library Dark-Matter Candidate

A comprehensive search of PubMed, PubChem (BioAssay), ChEMBL, BindingDB, and the patent literature returned zero biological activity records for this compound as of the search date [1]. In contrast, SKL2001 has been profiled in >50 peer-reviewed publications with a well-defined mechanism of action (Axin/β-catenin disruption, Wnt pathway agonism) and recognized tool-compound status . This complete absence of bioactivity annotation for the target compound — despite its structural relationship to a well-characterized chemotype — positions it as a 'dark chemical matter' candidate. In phenotypic screening cascades, dark-matter compounds have been demonstrated to yield novel target-discovery outcomes at rates comparable to or exceeding those of pre-annotated compounds, precisely because their bioactivity space remains unexplored [2].

Phenotypic screening Chemical probe discovery Dark chemical matter Novel target identification

Side-Chain Steric Bulk and Rotatable Bond Profile: Implications for Target Binding Site Complementarity

The target compound's 2-hydroxy-3-methoxy-2-phenylpropyl side chain introduces 7 rotatable bonds and a quaternary carbon center (tertiary alcohol), generating substantially greater conformational entropy and steric bulk than the linear alkyl-aminoheterocycle chains of SKL2001 (5 rotatable bonds beyond the amide) and Wnt/β-catenin agonist 2 (4 rotatable bonds beyond the amide) . The quaternary carbon at the α-position to the amide nitrogen restricts backbone flexibility at that position while simultaneously presenting a phenyl ring that can explore a broad conformational space, potentially enabling occupancy of hydrophobic sub-pockets inaccessible to the more linear, flexible side chains of existing analogs . However, the higher molecular weight and rotatable bond count (estimated 9–10 vs. 7–8 for SKL2001) may reduce ligand efficiency metrics (LE, LLE) if potency is not proportionally higher [1].

Ligand efficiency Steric parameters Rotatable bonds Binding site complementarity

Evidence-Based Application Scenarios for 5-(Furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide in Scientific Research


SAR Library Diversification of the 5-(Furan-2-yl)isoxazole-3-carboxamide Scaffold

For medicinal chemistry groups exploring the structure–activity relationships of furanyl-isoxazole carboxamides, this compound provides the only commercially available entry point to the 2-hydroxy-3-methoxy-2-phenylpropyl side-chain topology. Its three unique pharmacophoric features (tertiary alcohol H-bond donor, methyl ether H-bond acceptor, pendant phenyl ring) allow systematic interrogation of hydrogen-bonding and hydrophobic contributions to target binding that cannot be assessed using any existing analog .

Phenotypic Screening Cascades Requiring Chemically Diverse, Annotation-Free Starting Points

As a 'dark chemical matter' candidate within an otherwise well-characterized chemotype, this compound is well-suited for inclusion in diversity-oriented phenotypic screening libraries where the goal is to identify compounds with novel mechanisms of action or polypharmacology profiles. Its complete lack of prior biological annotation eliminates the risk of confirmation bias that can accompany screening with established tool compounds such as SKL2001 .

Blood–Brain Barrier Penetration-Focused Lead Optimization Programs

The target compound's calculated physicochemical profile — higher logP (+1.0–1.5 units above SKL2001), increased molecular weight, and reduced TPSA-to-MW ratio — suggests enhanced passive CNS permeability potential relative to in-class comparators. While requiring experimental validation (PAMPA-BBB, MDCK-MDR1, or in situ brain perfusion assays), this property profile makes it a rational procurement choice for neuroscience-focused medicinal chemistry campaigns seeking brain-penetrant furanyl-isoxazole carboxamide leads .

Target Deconvolution Studies Using Chemoproteomics or Affinity-Based Profiling

When used as an affinity probe in chemical proteomics (e.g., pull-down experiments with a suitably derivatized analog, or cellular thermal shift assay [CETSA] profiling), this compound's unique side chain may enable the identification of protein targets distinct from those engaged by SKL2001 or Wnt/β-catenin agonist 2. The tertiary alcohol provides a potential derivatization handle for linker attachment (e.g., via carbamate or ester formation) with minimal perturbation of the core furanyl-isoxazole pharmacophore, facilitating the design of chemical biology tool compounds .

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.